3'-Desmethoxy Aliskiren 3'-Carboxylic Acid
Description
Characterization of Key Functional Groups and Their Influence on Molecular Properties
The molecular properties of 3'-Desmethoxy Aliskiren (B1664508) 3'-Carboxylic Acid are significantly influenced by its array of functional groups. These groups contribute to its solubility, polarity, and potential for intermolecular interactions.
Carboxylic Acid: The introduction of this group during metabolism significantly increases the polarity and water solubility of the molecule compared to Aliskiren. It can act as a hydrogen bond donor and acceptor.
Hydroxyl Group: The secondary alcohol at the C4 position is a key site for hydrogen bonding.
Ether Linkage: The methoxy (B1213986) group on the phenyl ring is a hydrogen bond acceptor.
The combination of these polar functional groups with the nonpolar hydrocarbon backbone gives the molecule amphipathic character.
| Functional Group | Potential for Hydrogen Bonding | Influence on Polarity |
|---|---|---|
| Carboxylic Acid (-COOH) | Donor and Acceptor | High |
| Primary Amine (-NH2) | Donor and Acceptor | High |
| Amide (-CONH-) | Donor and Acceptor | Moderate |
| Hydroxyl (-OH) | Donor and Acceptor | High |
| Ether (-O-) | Acceptor | Moderate |
Conformational Analysis and Molecular Dynamics Simulations
For Aliskiren, NMR spectroscopy and MD simulations have revealed that its conformation is highly dependent on the solvent environment. nih.gov In aqueous solutions, Aliskiren tends to adopt a more compact, U-shaped conformation. nih.gov Conversely, in less polar environments, it assumes a more extended conformation, which is believed to be more akin to its receptor-bound state. nih.govnih.gov It is plausible that 3'-Desmethoxy Aliskiren 3'-Carboxylic Acid exhibits similar conformational flexibility, adapting its shape to the surrounding medium. The presence of the additional carboxylic acid group may influence the stability of certain conformations through intramolecular hydrogen bonding.
In Silico Modeling for Structure-Based Research
In silico modeling has been a cornerstone in the development of Aliskiren, facilitating a rational drug design approach. ijcrt.org While specific in silico studies on this compound are not documented, the methodologies applied to Aliskiren are relevant. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding the binding of Aliskiren to the active site of renin. nih.gov
Similar computational approaches could be employed to predict the interaction of this compound with biological targets. Such models would be crucial in determining how the structural modifications from Aliskiren affect its binding affinity and potential off-target effects. The increased polarity due to the carboxylic acid group would be a key parameter in these simulations.
Properties
IUPAC Name |
3-[5-[(2S,4S,5S,7S)-4-amino-7-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-5-hydroxy-8-methyl-2-propan-2-ylnonyl]-2-methoxyphenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49N3O7/c1-17(2)20(12-19-8-9-24(38-7)25(13-19)39-11-10-26(34)35)14-22(30)23(33)15-21(18(3)4)27(36)32-16-29(5,6)28(31)37/h8-9,13,17-18,20-23,33H,10-12,14-16,30H2,1-7H3,(H2,31,37)(H,32,36)(H,34,35)/t20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLWFINTGGHHBQ-MLCQCVOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCC(=O)O)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCC(=O)O)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747542 | |
| Record name | 3-{5-[(2S,4S,5S,7S)-4-Amino-7-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-5-hydroxy-8-methyl-2-(propan-2-yl)nonyl]-2-methoxyphenoxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949925-75-1 | |
| Record name | 3'-Desmethoxy aliskiren 3'-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949925751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{5-[(2S,4S,5S,7S)-4-Amino-7-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-5-hydroxy-8-methyl-2-(propan-2-yl)nonyl]-2-methoxyphenoxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-DESMETHOXY ALISKIREN 3'-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BR2LU46VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation Pathways and Metabolomic Analysis
Detailed Mechanisms of Aliskiren (B1664508) Metabolism Leading to 3'-Desmethoxy Aliskiren 3'-Carboxylic Acid
The formation of this compound, also identified as metabolite M2, is a result of a multi-step metabolic process. fda.govncats.io
The primary metabolic routes for aliskiren involve biotransformation of its side chains. nih.gov One of the major pathways is the O-demethylation of the 3-methoxy-propoxy group. nih.gov This initial step is followed by a subsequent oxidation of the resulting alcohol to a carboxylic acid derivative. nih.gov This two-step process directly yields this compound. fda.govnih.gov This pathway represents one of the main oxidative transformations that aliskiren undergoes in the body. nih.gov
While a significant portion of aliskiren is eliminated unchanged, a small fraction undergoes metabolism mediated by the cytochrome P450 (CYP) system. nih.gov In vitro studies using human liver microsomes have identified CYP3A4 as the principal isoenzyme responsible for the oxidative metabolism of aliskiren. nih.govresearchgate.net Although aliskiren is only slightly metabolized (approximately 20%) by CYP3A4, this enzyme is key to the formation of its oxidized metabolites, including the carboxylic acid derivative. nih.govnih.gov
Quantitative Metabolite Profiling in Biological Matrices (e.g., Plasma, Feces, Urine)
The distribution and excretion of aliskiren and its metabolites have been quantified in various biological samples, revealing that the parent drug is the most abundant species.
| Biological Matrix | Finding | Source |
|---|---|---|
| Plasma | Unchanged aliskiren constitutes the majority of the circulating drug, accounting for approximately 81% of the total plasma radioactivity (AUC). This indicates a very low systemic exposure to its metabolites. | nih.gove-lactancia.org |
| The this compound metabolite (M2) is present in minor proportions, accounting for less than or equal to 1% of the maximum plasma concentration (Cmax) of aliskiren. | e-lactancia.org | |
| Other studies report that the two main oxidized metabolites together represent less than 5% of the aliskiren concentration in plasma at Cmax. | nih.gov | |
| Feces | The primary route of elimination for aliskiren and its metabolites is through the feces, accounting for nearly 91% of an administered dose. A significant portion of this is unabsorbed, unchanged drug. | nih.gov |
| Oxidized metabolites, including the carboxylic acid form, constitute at least 1.3% of the total radioactive dose found in excreta. | nih.gov | |
| Urine | A very small fraction of the dose, approximately 0.6%, is recovered in the urine. | nih.govnih.gov |
| Trace amounts of the this compound metabolite (M2) have been detected in urine samples. | researchgate.net |
Advanced Analytical Techniques for Metabolomic Characterization
The precise identification and structural confirmation of metabolites like this compound rely on sophisticated analytical instrumentation.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a cornerstone technique for the characterization of aliskiren metabolites. e-lactancia.org Specifically, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) have been employed to elucidate the structures of these metabolites from complex biological matrices like urine and feces. e-lactancia.orgnih.govnih.gov These methods allow for exact mass determination, which is critical for confirming the elemental composition of the metabolites. e-lactancia.org The mass spectral data, in conjunction with chromatographic retention times, provide definitive identification. e-lactancia.org
While mass spectrometry provides crucial information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural confirmation of metabolites. e-lactancia.org Due to the low concentrations of metabolites in human samples, ¹H NMR analyses have been performed on samples from parallel studies in rabbits, where the metabolites were found to be identical to their human counterparts based on LC-MS data. e-lactancia.org The chemical shifts observed in the ¹H NMR spectra allow for the precise determination of the molecular structure, confirming the changes from the parent drug, such as the O-demethylation and subsequent oxidation to a carboxylic acid. e-lactancia.org 2D-NMR spectroscopy has also been utilized to analyze the conformational behavior of the parent compound, aliskiren. nih.gov
Isotopic Tracing for Metabolic Pathway Elucidation
Isotopic tracing is a powerful technique used to delineate the metabolic fate of a drug by introducing a labeled version of the compound into a biological system. This approach has been instrumental in understanding the biotransformation of Aliskiren, leading to the identification of its various metabolites, including this compound.
A pivotal study in elucidating the metabolic pathways of Aliskiren involved the administration of a single 300-mg oral dose of [14C]Aliskiren to healthy male subjects. nih.gov This use of a radiolabeled tracer allowed for the comprehensive tracking of the drug and its metabolites throughout the body. The investigation revealed that the primary routes of Aliskiren metabolism involve O-demethylation, either at the phenyl-propoxy side chain or the 3-methoxy-propoxy group, which is then followed by oxidation to form the corresponding carboxylic acid derivative. nih.gov
The study demonstrated that unchanged Aliskiren is the most abundant circulating substance in the plasma, accounting for 81% of the total plasma radioactivity, which suggests a low systemic exposure to its metabolites. nih.gov The majority of the administered radioactive dose was recovered in the feces (90.9%), with a very small fraction found in the urine (0.6%). nih.gov Oxidized metabolites constituted at least 1.3% of the total radioactive dose found in the excreta. nih.gov
One of the key metabolites identified through this isotopic tracing study is this compound, also referred to as metabolite M2. e-lactancia.orgfda.govncats.io Analysis of fecal samples showed that while unchanged [14C]Aliskiren was the predominant compound, metabolite M2 was consistently detected, accounting for approximately 0.7% to 1.2% of the administered dose. e-lactancia.org
The findings from this research underscore the utility of isotopic labeling in providing a detailed quantitative and qualitative picture of a drug's metabolic journey.
Research Findings from Isotopic Tracing of [14C]Aliskiren
| Parameter | Finding | Citation |
|---|---|---|
| Isotope Used | 14C | nih.gov |
| Primary Metabolic Pathways | O-demethylation and subsequent oxidation to a carboxylic acid derivative. | nih.gov |
| Unchanged Aliskiren in Plasma | Represented 81% of total plasma radioactivity (AUC0-infinity). | nih.gov |
| Total Recovery of Radioactivity | Approximately 91.5% of the dose was recovered over 168 hours. | nih.gov |
| Primary Route of Excretion | Fecal route (90.9% of the dose). | nih.gov |
| Urinary Excretion | Accounted for only 0.6% of the dose. | nih.gov |
| Total Oxidized Metabolites in Excreta | Accounted for at least 1.3% of the radioactive dose. | nih.gov |
| This compound (Metabolite M2) in Feces | Found in amounts of 0.7% to 1.2% of the dose. | e-lactancia.org |
Pharmacological Activity and Mechanistic Insights
Investigation of Potential Modulatory Effects on the Renin-Angiotensin-Aldosterone System (RAAS)
3'-Desmethoxy Aliskiren (B1664508) 3'-Carboxylic Acid, also identified as metabolite M2, is one of the main oxidized metabolites of Aliskiren. ncats.ioe-lactancia.orgfda.gov It is formed through O-demethylation of the 3-methoxy-propoxy group of Aliskiren, followed by further oxidation to a carboxylic acid derivative. e-lactancia.orgnih.gov
In Vitro Assessment of Enzyme Inhibition
The in vitro inhibitory potential of a compound against its target enzyme is a critical determinant of its pharmacological efficacy. For Aliskiren, the in vitro IC50 value, which is the concentration required to inhibit 50% of the renin activity, is a key parameter.
Aliskiren is a highly potent inhibitor of human renin, with a reported in vitro IC50 of 0.6 nmol/L. nih.govresearchgate.net This high affinity and specificity for renin are central to its therapeutic action. nih.gov
However, specific in vitro studies to determine the direct renin inhibitory potency of 3'-Desmethoxy Aliskiren 3'-Carboxylic Acid are not extensively reported in publicly available scientific literature. The prevailing view, based on its low plasma concentration, is that its pharmacological activity, including direct renin inhibition, is not significant. e-lactancia.org
Aliskiren exhibits high specificity for renin and does not inhibit other related aspartic peptidases, such as cathepsin D and pepsin. ijcrt.org This selectivity is attributed to its unique binding to the S3sp subpocket of the renin enzyme, a feature distinct to renin. ijcrt.org
Comprehensive selectivity profiling of this compound against a panel of related aspartic peptidases is not detailed in the available literature. Given the structural similarity to the parent compound, it might be inferred that any potential inhibitory activity would likely retain some degree of selectivity for renin. However, without direct experimental data, this remains speculative.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. These studies guide the design of more potent and selective drug candidates.
The discovery of Aliskiren was heavily reliant on crystallography and molecular modeling techniques. ijcrt.org Key pharmacophoric elements of Aliskiren that contribute to its high-affinity binding to renin include interactions with the S1 and S3 pockets of the enzyme. ijcrt.org A significant contributor to its potency is the hydrophobic interaction with the S3sp subpocket. ijcrt.org
For this compound, the structural modification occurs at the 3-methoxypropoxy side chain. nih.gov The conversion of the methoxy (B1213986) group to a carboxylic acid introduces a more polar functional group. This change would significantly alter the physicochemical properties of this part of the molecule, likely impacting its ability to interact with the corresponding binding pocket of the renin enzyme in the same manner as the parent drug. The introduction of a charged carboxylic acid group could potentially lead to a decrease in binding affinity.
The development of Aliskiren involved the synthesis and evaluation of numerous analogues to optimize its pharmacological properties. ijcrt.org While extensive SAR studies have been conducted on the core structure of Aliskiren, specific studies detailing the design and synthesis of analogues based on the this compound structure are not prominent in the literature. Research efforts have primarily focused on modifications of the main Aliskiren scaffold to enhance potency and bioavailability. nih.gov
Cellular and Molecular Mechanistic Investigations of its Biological Actions (e.g., receptor binding, signaling pathways)
There is a notable absence of dedicated studies investigating the cellular and molecular mechanisms of this compound. The available scientific literature focuses almost exclusively on the parent compound, Aliskiren.
For Aliskiren, its mechanism is well-defined as a direct inhibitor of renin, the enzyme responsible for converting angiotensinogen (B3276523) to angiotensin I, the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). nih.govijcrt.orgyoutube.com Molecular modeling and structural studies have detailed Aliskiren's binding within the active site of renin, highlighting key interactions that lead to its potent inhibitory effect. ijcrt.org Furthermore, some research has explored Aliskiren's influence on various signaling pathways, such as the JAK2/STAT3 pathway in non-hypertensive contexts.
Due to the lack of specific research on the pharmacological activity of this compound, no data tables on its receptor binding or signaling pathway effects can be provided.
Preclinical Pharmacokinetics and Pharmacodynamics
Absorption and Distribution Characteristics in Relevant Animal Models
Following the administration of Aliskiren (B1664508) in animal models, its major metabolite, 3'-Desmethoxy Aliskiren 3'-Carboxylic Acid, is detected in plasma, although at very low levels compared to the parent compound. nih.govresearchgate.net In studies conducted on rats and marmosets, unchanged Aliskiren constitutes the vast majority of the circulating species in plasma. e-lactancia.org
The distribution of Aliskiren and its metabolites has been studied, with Aliskiren showing extensive tissue uptake. nih.gov While specific tissue distribution data for this compound is not extensively detailed in available literature, its formation from the parent drug implies its presence in tissues where Aliskiren is distributed.
Table 1: Comparative Plasma Protein Binding
| Compound | Animal Model | Plasma Protein Binding (%) |
|---|---|---|
| Aliskiren | Humans | 47-51 |
| Aliskiren | Marmosets | ~92 |
Data for this compound is not specifically available. Source: nih.gov
Excretion Pathways and Clearance Mechanisms in Preclinical Systems
Preclinical studies in rats and marmosets have demonstrated that the excretion of Aliskiren and its metabolites occurs almost exclusively through the feces. e-lactancia.org The primary route of elimination for Aliskiren is via biliary excretion of the unmetabolized drug. nih.gov A very small percentage of an orally administered dose of Aliskiren is recovered in the urine. nih.govresearchgate.net
The absorbed fraction of Aliskiren is partly eliminated unchanged through the hepatobiliary route, while a portion undergoes metabolism. nih.govresearchgate.net Oxidized metabolites, including this compound, account for a small fraction of the total excreted dose. nih.govresearchgate.net
In Vitro and In Vivo Pharmacodynamic Responses in Animal Models
The pharmacodynamic activity of Aliskiren is well-characterized by its potent and specific inhibition of renin. nih.gov However, there is a lack of specific data on the direct pharmacodynamic responses of its metabolite, this compound, in preclinical models.
Aliskiren effectively modulates the Renin-Angiotensin-Aldosterone System (RAAS) by blocking the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing levels of angiotensin I and angiotensin II. nih.govnih.gov Studies in animal models have shown that Aliskiren can provide end-organ protection in the kidney and heart, which is a key indicator of RAAS modulation. nih.gov The contribution of this compound to these effects has not been separately quantified.
Comparative Pharmacokinetic and Pharmacodynamic Profiles with Parent Compound (Aliskiren)
A comparative analysis highlights the significant differences in the pharmacokinetic and pharmacodynamic profiles of Aliskiren and its carboxylic acid metabolite. Aliskiren is orally active, though it has low bioavailability, and it is a potent inhibitor of renin. nih.govnih.gov In contrast, its metabolite, this compound, is present in systemic circulation at much lower concentrations. nih.govresearchgate.net
Table 2: Comparative Pharmacokinetic and Metabolic Profile
| Parameter | Aliskiren | This compound |
|---|---|---|
| Formation | Parent Drug | Major oxidized metabolite |
| Primary Excretion Route | Feces (via biliary excretion) e-lactancia.orgnih.gov | Feces (as a metabolite of Aliskiren) e-lactancia.org |
| Plasma Exposure | Principal circulating species nih.govresearchgate.net | Very low exposure nih.govresearchgate.net |
| Metabolism | Metabolized by CYP3A4 to a limited extent nih.gov | Product of O-demethylation and oxidation nih.govresearchgate.net |
Source: nih.govresearchgate.nete-lactancia.orgnih.gov
Table 3: Comparative Pharmacodynamic Profile
| Parameter | Aliskiren | This compound |
|---|---|---|
| Primary Mechanism | Direct Renin Inhibitor nih.gov | Data not available |
| Effect on PRA | Potent suppression nih.gov | Data not available |
| RAAS Modulation | Decreases Angiotensin I & II nih.gov | Data not available |
Synthetic Chemistry and Chemical Derivatization
Development of Efficient Synthetic Routes for 3'-Desmethoxy Aliskiren (B1664508) 3'-Carboxylic Acid
The development of synthetic routes for 3'-Desmethoxy Aliskiren 3'-Carboxylic Acid is primarily driven by the need for pure analytical standards. This compound is a known human metabolite of Aliskiren, formed through O-demethylation of the phenyl-propoxy side chain, followed by oxidation to a carboxylic acid derivative. e-lactancia.org Synthetic strategies can therefore be designed to mimic this metabolic pathway, starting from Aliskiren or a late-stage synthetic intermediate.
A plausible and efficient synthetic approach would involve two key transformations from a suitable precursor:
Selective O-Demethylation: This step involves the removal of the methyl group from the terminal methoxy (B1213986) group of the side chain. Reagents such as boron tribromide (BBr₃) or strong nucleophiles like lithium iodide (LiI) in a suitable solvent can be employed for this purpose. The challenge lies in achieving selectivity to avoid demethylation of the methoxy group directly attached to the aromatic ring.
Oxidation to Carboxylic Acid: The resulting primary alcohol from the demethylation step can then be oxidized to the corresponding carboxylic acid. This is a standard transformation in organic synthesis, and a variety of oxidizing agents can be used, such as Jones reagent (CrO₃/H₂SO₄), potassium permanganate (KMnO₄), or milder, more selective methods like a two-step Swern or Dess-Martin periodinane oxidation followed by treatment with sodium chlorite (NaClO₂).
| Synthetic Step | Objective | Potential Reagents | Key Considerations |
| Step 1 | Selective O-demethylation of the terminal propoxy group | Boron tribromide (BBr₃), Trimethylsilyl iodide (TMSI), Strong nucleophilic agents (e.g., LiI) | Achieving selectivity over the aromatic methoxy group; Optimization of reaction conditions (temperature, solvent) to prevent degradation of the complex molecule. |
| Step 2 | Oxidation of the resulting primary alcohol | Jones reagent, Potassium permanganate (KMnO₄), TEMPO-based systems, Sodium chlorite (NaClO₂) | Avoiding over-oxidation or side reactions with other functional groups (e.g., the secondary alcohol and amine) in the molecule; Purification of the final carboxylic acid. |
Chemical Modification and Derivatization for Enhanced Research Utility
Chemical modification of this compound can generate valuable tools for research. The molecule's structure contains several functional groups—a primary amine, a secondary alcohol, and a carboxylic acid—that serve as handles for chemical derivatization.
Labeled Analogues: For metabolic and pharmacokinetic studies, isotopically labeled versions of the compound are indispensable.
Stable Isotope Labeling: Incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) can be achieved by using labeled building blocks during the synthesis. These labeled analogues are invaluable as internal standards for quantitative mass spectrometry-based assays, allowing for precise measurement of the metabolite's concentration in biological samples.
Radiolabeling: Introduction of radioactive isotopes (e.g., ³H, ¹⁴C) creates tracers for use in absorption, distribution, metabolism, and excretion (ADME) studies.
Prodrug-like Structures for Research Tools: The carboxylic acid or amine functionalities can be modified to create research tools with altered properties. For instance, attaching a fluorescent tag or a biotin label can facilitate detection in cellular assays or be used for affinity purification of potential binding partners. While not intended for therapeutic use, these derivatives are instrumental in elucidating the biological interactions and pathways involving the metabolite.
| Derivative Type | Purpose | Modification Strategy | Example Application |
| Isotopically Labeled Analogue | Quantitative Analysis | Synthesis using precursors containing ¹³C, ²H, or ¹⁵N | Internal standard for LC-MS/MS quantification in plasma or urine. |
| Fluorescently Tagged Analogue | Cellular Imaging / Binding | Coupling a fluorophore (e.g., fluorescein) to the primary amine or carboxylic acid | Visualizing cellular uptake or localization via fluorescence microscopy. |
| Biotinylated Analogue | Affinity Purification | Attaching a biotin molecule to the primary amine | Identifying and isolating proteins that may interact with the metabolite. |
Synthesis of Reference Standards and Impurity Profiling for Research Purposes
The primary driver for the synthesis of this compound is its role as a reference standard for impurity profiling of the active pharmaceutical ingredient (API), Aliskiren. veeprho.com Regulatory guidelines require that all significant impurities and metabolites be identified, quantified, and monitored to ensure the safety and consistency of the drug product.
The synthesis of a reference standard must yield material of very high purity, typically >95%, with a well-characterized structure. The process involves:
Unambiguous Synthesis: A synthetic route that confirms the exact chemical structure, including the correct stereochemistry.
Rigorous Purification: Extensive purification of the final product, often using techniques like preparative high-performance liquid chromatography (HPLC) or crystallization, to remove any starting materials, reagents, or side products.
Comprehensive Characterization: Thorough analysis of the purified compound using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its identity and purity.
This highly pure reference standard is then used in the validation of analytical methods (e.g., HPLC) that are employed for the quality control of Aliskiren. It allows for the accurate identification and quantification of this compound as a potential impurity in batches of the manufactured drug.
Analytical Method Development and Validation for Research Applications
Chromatographic Methodologies for Isolation and Quantification
Chromatography is the cornerstone for separating 3'-Desmethoxy Aliskiren (B1664508) 3'-Carboxylic Acid from its parent compound, Aliskiren, other metabolites, and complex matrix components. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is typically driven by the required sensitivity, resolution, and sample throughput.
Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of Aliskiren and its metabolites. researchgate.net These methods are validated according to regulatory guidelines to ensure specificity, precision, accuracy, linearity, and robustness. ajrconline.org For the analysis of 3'-Desmethoxy Aliskiren 3'-Carboxylic Acid, methods developed for the parent drug, Aliskiren, serve as an excellent foundation. These methods commonly utilize C8 or C18 stationary phases, which are effective for retaining and separating the relatively non-polar core structure of the molecule. researchgate.netnih.gov
The mobile phase composition is critical for achieving optimal separation. A typical mobile phase consists of an aqueous component, often containing a pH modifier like formic acid or a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer), and an organic solvent, most commonly acetonitrile (B52724) or methanol. researchgate.netajrconline.orgnih.gov The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column. Gradient elution is frequently employed to ensure adequate separation from other compounds and to shorten the analysis time. researchgate.net
Table 1: Example HPLC Method Parameters for Aliskiren and Related Compounds
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | Symmetry C8 (250 x 4.6 mm, 5 µm) researchgate.net | Xselect™ C18 CSH (dimensions not specified) nih.gov | C8 Chromasil (150 × 4.6 mm, 5μm) juniperpublishers.com |
| Mobile Phase | Acetate buffer: Acetonitrile (60:40 v/v), pH 5.8 researchgate.net | Methanol:Water:Formic acid (75:25:0.005, v/v/v) nih.gov | Acetonitrile:Phosphate buffer:Methanol (45:40:15 v/v/v), pH 4 ajrconline.org |
| Flow Rate | 1.4 mL/min researchgate.net | 0.4 mL/min nih.gov | 1.0 mL/min ajrconline.org |
| Detection | UV at 220 nm researchgate.net | Mass Spectrometry nih.gov | UV at 220 nm ajrconline.org |
| Run Time | ~4 minutes researchgate.net | 5 minutes nih.gov | 8 minutes ajrconline.org |
UPLC, also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. nih.gov These benefits are achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.
For the analysis of Aliskiren and its metabolites like this compound, UPLC methods provide rapid quantification, which is highly beneficial for high-throughput applications such as therapeutic drug monitoring or pharmacokinetic studies. nih.gov A fast and reliable UPLC method for Aliskiren utilizes a sub-2 µm particle column with a gradient elution system, achieving a total analysis time as short as 1.5 minutes. nih.gov This speed allows for the processing of a large number of samples efficiently.
Table 2: UPLC Method Parameters for Aliskiren
| Parameter | Condition |
|---|---|
| Stationary Phase | Poroshell 120 EC-C18 nih.gov |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile nih.gov |
| Total Analysis Time | 1.5 minutes nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |
Mass Spectrometry (MS) Based Detection and Quantification Methods
Mass spectrometry is the preferred detection method for analyzing this compound, especially at the low concentrations typically found in biological and environmental samples. nih.gov Its high sensitivity and selectivity allow for unambiguous identification and precise quantification. When coupled with HPLC or UPLC, it becomes a powerful tool for metabolic and pharmacokinetic research. nih.govnih.gov
Electrospray ionization (ESI) is the most common ionization technique for coupling liquid chromatography with mass spectrometry for the analysis of polar and semi-polar compounds like Aliskiren and its metabolites. nih.govnih.gov ESI typically generates protonated molecules, [M+H]+, in the positive ion mode. nih.gov For carboxylic acids, analysis in the negative ion mode to detect deprotonated molecules, [M-H]-, is also possible, though acidic mobile phases used for chromatography can suppress this ionization. researchgate.net
Tandem mass spectrometry (MS/MS), often performed using a triple quadrupole mass spectrometer, enhances selectivity by monitoring specific fragmentation patterns. nih.gov In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the [M+H]+ ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. nih.govnih.gov This process significantly reduces background noise and matrix interference, leading to very low limits of quantification. For Aliskiren, the precursor ion at m/z 552.2 ([M+H]+) is often fragmented to a product ion at m/z 436.2 for quantification. nih.gov A similar strategy would be employed for this compound, using its unique precursor and product ion masses.
Table 3: ESI-MS/MS Parameters for Aliskiren Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov | Positive Electrospray Ionization (ESI) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov | Multiple Reaction Monitoring (MRM) nih.gov |
| Precursor Ion (Aliskiren) | m/z 552.2 [M+H]+ nih.gov | Not specified |
| Product Ion (Aliskiren) | m/z 436.2 nih.gov | Not specified |
| Linear Range (Aliskiren) | 0.146 - 1200 ng/mL nih.gov | Not specified |
| Application | Pharmacokinetic investigations in human serum nih.gov | Therapeutic drug monitoring in plasma and urine nih.gov |
While triple quadrupole instruments are excellent for targeted quantification, Quadrupole Time-of-Flight (QTOF) mass spectrometers offer high-resolution mass analysis. This capability allows for the determination of the accurate mass of an ion, which can be used to deduce its elemental composition with high confidence. researchgate.net QTOF-MS is particularly valuable in metabolite identification studies, where the structures of unknown metabolites are being elucidated. In the context of this compound, QTOF-MS could be used to confirm its identity in complex samples by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.
Development and Validation of Sample Preparation and Extraction Techniques for Diverse Biological and Environmental Matrices
Effective sample preparation is a critical step to isolate this compound from interfering substances in complex matrices like plasma, serum, urine, or environmental water samples. nih.gov The goal is to concentrate the analyte, remove matrix components that can cause ion suppression or enhancement in the MS source, and transfer the analyte into a solvent compatible with the chromatographic system.
Commonly used techniques for Aliskiren and its metabolites include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For Aliskiren, LLE using tert-butyl methyl ether has been successfully applied to extract the compound from human plasma. nih.gov
Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed into a cartridge or plate to retain the analyte while the matrix is washed away. The analyte is then eluted with a small volume of solvent. Mixed-mode SPE, which utilizes a combination of retention mechanisms (e.g., reversed-phase and ion-exchange), is particularly effective for cleaning up complex samples like serum. nih.gov
Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE, handling much smaller sample and solvent volumes. A digitally controlled MEPS method has been developed for the rapid extraction of Aliskiren from plasma and urine, demonstrating high recovery and minimizing solvent consumption. nih.gov
For carboxylic acids specifically, derivatization may be employed. This chemical reaction converts the carboxylic acid group into a different functional group, often to improve its chromatographic properties or enhance its ionization efficiency in the mass spectrometer. For instance, derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to improve the detection of carboxylic acids in positive ion mode LC-MS/MS. nih.govresearchgate.net
Validation of these extraction techniques involves assessing parameters such as recovery, matrix effect, and process efficiency to ensure that the method is reliable and reproducible for routine analysis. nih.govnih.gov
Table 4: Sample Preparation Techniques for Aliskiren and Related Compounds
| Technique | Matrix | Key Features | Reference |
|---|---|---|---|
| Microextraction by Packed Sorbent (MEPS) | Human Plasma, Urine | Rapid, miniaturized, digitally controlled | nih.gov |
| Mixed-Mode Solid-Phase Extraction (SPE) | Human Serum | Requires only 100 µL of serum; mean recovery >89% | nih.gov |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Uses tert-butyl methyl ether as extraction solvent | nih.gov |
Establishment of Robust Analytical Parameters (e.g., Limits of Detection, Limits of Quantification, Accuracy, Precision, Selectivity)
The development and validation of robust analytical methods are paramount for the accurate quantification of drug metabolites in research applications. For this compound, a known metabolite of the direct renin inhibitor Aliskiren, this process ensures the reliability and reproducibility of data generated in pharmacokinetic and metabolic studies. While comprehensive public-facing validation reports specifically for this metabolite are not extensively available, the principles of bioanalytical method validation are well-established and have been rigorously applied to its parent compound, Aliskiren. The analytical techniques of choice for Aliskiren and its metabolites are typically highly sensitive and selective, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govnih.govnih.govnih.gov
The validation of such methods is conducted in accordance with international guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which mandate the thorough evaluation of several key parameters to ensure method performance. pmda.go.jp These parameters include selectivity, lower limit of quantification (LLOQ), calibration curve performance, accuracy, precision, matrix effect, and stability. pmda.go.jp
Detailed Research Findings
Research on the metabolism of Aliskiren has identified this compound, also referred to as metabolite M2, in various biological matrices. fda.gove-lactancia.orgncats.io One key study investigating the absorption, distribution, metabolism, and elimination of radiolabeled Aliskiren in healthy volunteers detected this carboxylic acid metabolite in plasma, urine, and feces. e-lactancia.org In this study, at the time of maximum plasma concentration (t_max) of Aliskiren, the M2 metabolite was present at levels of ≤1% of the Aliskiren C_max. e-lactancia.org The study noted that these data were semi-quantitative due to incomplete extraction recovery. e-lactancia.org The majority of the administered dose was excreted in the feces, with unchanged Aliskiren being the predominant component. e-lactancia.org The oxidized metabolites, including this compound, accounted for a minor fraction of the total excreted dose. e-lactancia.org
While specific quantitative validation data for this compound is limited in the public domain, the validation parameters established for the parent drug, Aliskiren, provide a strong indication of the performance characteristics expected from a well-validated LC-MS/MS method for its metabolites. Numerous studies have detailed the successful validation of assays for Aliskiren in human plasma, serum, and urine. nih.govnih.govnih.govnih.gov
Limits of Detection (LOD) and Limits of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For bioanalytical methods, the Lower Limit of Quantification (LLOQ) is a critical parameter.
Table 1: Representative Limits of Quantification for Aliskiren in Various Biological Matrices
| Analyte | Matrix | Method | LLOQ (ng/mL) | Citation |
| Aliskiren | Human Plasma | HPLC-PDA | 30 | nih.gov |
| Aliskiren | Human Serum | LC-MS/MS | 0.146 | fda.gov |
| Aliskiren | Human Serum | LC-MS/MS | 0.15 | nih.gov |
| Aliskiren | Human Urine | LC-MS/MS | 9.4 | nih.gov |
| Aliskiren | Human Saliva | LC-MS/MS | 0.59 | nih.gov |
This table presents data for the parent compound, Aliskiren, as a reference for the expected performance of a validated method for its metabolite.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same sample. Both are typically assessed at multiple concentration levels, including the LLOQ, and are expressed as a percentage of the nominal concentration and the relative standard deviation (RSD), respectively.
For validated bioanalytical methods for Aliskiren, the accuracy and precision have been shown to be well within the accepted regulatory limits (typically ±15% for accuracy, and ≤15% for precision, except at the LLOQ where it is ±20% and ≤20%, respectively). One study on the determination of Aliskiren in human serum reported intra-run precision (within a single analytical run) of 0.4–7.2% and inter-run precision (between different analytical runs) of 0.6–12.9%. fda.gov Another study for Aliskiren in saliva found intra-run and inter-run precision to be 3.8–8.1% and 3.4–8.9%, respectively. nih.gov A method for simultaneous determination of Aliskiren and Amlodipine in human plasma demonstrated within-day precision for Aliskiren at 96.66%, 99.16%, and 99.41% at concentrations of 90, 240, and 480 ng/mL, respectively. The between-day precision at the same concentrations was also reported to be high. nih.gov
Table 2: Accuracy and Precision Data for Aliskiren from a Validated LC-MS/MS Method in Human Serum
| Analyte | Parameter | Concentration Levels | Value | Citation |
| Aliskiren | Intra-run Precision (% RSD) | Multiple | 0.4 - 7.2 | fda.gov |
| Aliskiren | Inter-run Precision (% RSD) | Multiple | 0.6 - 12.9 | fda.gov |
This table presents data for the parent compound, Aliskiren, as a reference for the expected performance of a validated method for its metabolite.
Selectivity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as endogenous matrix components, other metabolites, and co-administered drugs. In the context of this compound, a selective method must be able to distinguish it from Aliskiren and other potential metabolites.
LC-MS/MS methods generally offer high selectivity due to the combination of chromatographic separation and mass-based detection. The use of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry further enhances selectivity by monitoring a specific precursor-to-product ion transition for the analyte. Validated methods for Aliskiren have demonstrated high selectivity with no significant interference from matrix components or other drugs. nih.govnih.gov It is a standard practice during method validation to analyze blank matrix samples from multiple sources to ensure the absence of interfering peaks at the retention time of the analyte and internal standard. pmda.go.jp A similarly validated method for this compound would be expected to demonstrate a high degree of selectivity, ensuring that the measured concentration is solely attributable to the metabolite.
Future Directions and Translational Research Potential
Elucidating the Comprehensive Biological Profile of 3'-Desmethoxy Aliskiren (B1664508) 3'-Carboxylic Acid in Research Contexts
3'-Desmethoxy Aliskiren 3'-Carboxylic Acid is identified as one of the two major oxidized metabolites of Aliskiren. nih.govnih.gov It is formed through O-demethylation of the 3-methoxypropoxy side chain of Aliskiren, followed by further oxidation to a carboxylic acid derivative. nih.gove-lactancia.orgnih.gov Despite being a major metabolite, its exposure in the systemic circulation is very low. nih.gove-lactancia.orgnih.gov Unchanged Aliskiren constitutes approximately 80% of the drug in plasma, indicating that the parent drug is the principal circulating and active species. nih.govdrugbank.com The two major oxidized metabolites, including the carboxylic acid derivative, together account for less than 5% of the drug concentration in plasma at the time of maximum concentration (Cmax). nih.govresearchgate.net
Table 1: Key Characteristics of this compound
| Characteristic | Description | Citation |
|---|---|---|
| Metabolic Pathway | Formed via O-demethylation of the 3-methoxypropoxy group of Aliskiren and subsequent oxidation. | nih.gove-lactancia.orgnih.gov |
| Plasma Concentration | Accounts for a very small fraction (<5% combined with the other major metabolite) of Aliskiren concentration at Cmax. | nih.govresearchgate.net |
| Expected Pharmacological Activity | Considered unlikely to contribute significantly to the overall biological activity of Aliskiren due to low systemic exposure. | e-lactancia.org |
Potential as a Pharmacological Probe or Lead Compound for Novel Therapeutic Agents
While the low in vivo concentration of this compound suggests limited contribution to the therapeutic effect of Aliskiren, its chemical structure could still hold value for future drug discovery efforts. As a derivative of a potent renin inhibitor, it could serve as a pharmacological probe to investigate the structure-activity relationships of the renin binding pocket.
Furthermore, should in-vitro studies reveal any interesting biological activity, even if weak, the molecule could be considered a lead compound for the development of new therapeutic agents. Medicinal chemists could potentially modify its structure to enhance its potency, selectivity, or pharmacokinetic properties. The carboxylic acid moiety, for instance, introduces a significant change in polarity compared to the parent drug, which could be exploited in the design of compounds with different distribution or clearance characteristics.
Contribution to a Deeper Understanding of Renin Inhibitor Pharmacokinetics and Pharmacodynamics
The study of this compound is crucial for a complete understanding of the pharmacokinetics of Aliskiren. Characterizing the formation and elimination of this metabolite helps to build a comprehensive model of Aliskiren's absorption, distribution, metabolism, and excretion (ADME) profile. e-lactancia.orgnih.gov Aliskiren is primarily eliminated via the hepatobiliary route as an unchanged drug. nih.govdrugbank.com The formation of metabolites, even in small amounts, provides insight into the specific metabolic pathways involved, such as the role of cytochrome P450 enzymes. nih.gov
Understanding the factors that influence the formation of this carboxylic acid metabolite could also help explain inter-individual variability in Aliskiren's pharmacokinetics. A deeper knowledge of the metabolic fate of Aliskiren contributes to a more complete pharmacodynamic picture, confirming that the parent drug is responsible for the observed renin inhibition and blood pressure-lowering effects. nih.gov
Table 2: Pharmacokinetic Parameters Related to Aliskiren and its Metabolites
| Parameter | Finding | Citation |
|---|---|---|
| Primary Circulating Species | Unchanged Aliskiren (~80% of drug in plasma). | nih.govdrugbank.com |
| Major Metabolites' Plasma Concentration | <5% of Aliskiren concentration at Cmax. | nih.govresearchgate.net |
| Primary Route of Elimination | Hepatobiliary excretion of unchanged drug. | nih.govdrugbank.com |
| Metabolic Enzymes | Oxidative metabolism to a lesser extent, involving cytochrome P450. | nih.gov |
Implications for Rational Drug Design and Development of Next-Generation RAAS Modulators
The development of Aliskiren was a landmark in rational drug design, utilizing molecular modeling and crystallographic structure analysis to create a potent and selective renin inhibitor. nih.gov The knowledge gained from studying its metabolic pathways, including the formation of this compound, has important implications for the design of future RAAS modulators.
By understanding how and where Aliskiren is metabolized, medicinal chemists can design next-generation renin inhibitors with improved metabolic stability. This could lead to drugs with higher bioavailability, more predictable pharmacokinetic profiles, and potentially reduced inter-individual variability. For example, modifications to the 3-methoxypropoxy side chain could be explored to block the metabolic pathway leading to the formation of the carboxylic acid metabolite, potentially increasing the half-life or altering the clearance of the new drug candidates. This iterative process of drug design, informed by the metabolic fate of previous generations of drugs, is a cornerstone of modern pharmaceutical development.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 3'-Desmethoxy Aliskiren 3'-Carboxylic Acid?
- Synthesis : The compound can be synthesized via selective demethylation of the parent drug Aliskiren, followed by carboxylation. Key intermediates like (2S,4S)-17 (a methyl ester derivative) are structurally analogous and often used in Aliskiren synthesis pathways .
- Characterization : Use HPLC for purity assessment (>98% by area normalization), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (HRMS) for molecular weight validation. Comparative studies with Aliskiren’s isotopic analogs (e.g., Aliskiren-D6 Carboxylic Acid) can resolve spectral ambiguities .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- PPE : Wear chemical-resistant gloves (EN 374 standard), lab coats, and safety goggles (EN 166) to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Absorb spills with inert material (e.g., sand), avoid dust generation, and dispose of waste as hazardous organic compounds .
Q. How does this compound differ structurally and functionally from Aliskiren?
- Structural Differences : The removal of the 3'-methoxy group and addition of a carboxylic acid moiety alters hydrogen-bonding capacity and polarity, potentially affecting solubility and binding affinity.
- Functional Impact : While Aliskiren directly inhibits renin via binding to the active site, the derivative’s modified structure may influence off-target interactions or metabolic stability. Molecular docking studies comparing both compounds can clarify mechanistic divergences .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the renin-inhibitory efficacy of this compound in vivo?
- Model Selection : Use hypertensive or diabetic nephropathy models (e.g., methionine-rich diet-induced steatohepatitis in mice) to assess renal protection. Monitor urinary albumin-to-creatinine ratios and plasma renin activity (PRA) via ELISA .
- Dosage Regimens : Apply dose-escalation protocols (e.g., 150 mg to 300 mg daily) to identify therapeutic windows. Include Aliskiren as a positive control to benchmark efficacy .
Q. How can researchers resolve contradictions between in vitro binding assays and in vivo efficacy data for this compound?
- In Vitro/In Vivo Bridging : Account for pharmacokinetic variables (e.g., bioavailability, protein binding) using LC-MS/MS to measure plasma concentrations .
- Mechanistic Studies : Perform tissue-specific renin activity assays (e.g., renal vs. hepatic) to identify organ-selective effects. Use siRNA knockdown models to validate target engagement .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Matrix Interference : Acidic metabolites and endogenous carboxylic acids may co-elute. Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for cleanup.
- Detection : Optimize LC-MS/MS parameters with negative ionization mode for the carboxylic acid group. Isotope-labeled internal standards (e.g., Aliskiren-D6 Carboxylic Acid) improve quantification accuracy .
Q. What are the implications of combining this compound with other RAS inhibitors (e.g., ARBs or ACE inhibitors)?
- Synergistic Effects : Dual RAS blockade (e.g., Aliskiren + Losartan) reduces albuminuria by 20–50% in diabetic nephropathy models. However, monitor hyperkalemia risk and glomerular filtration rate (GFR) declines in preclinical trials .
- Experimental Design : Use factorial ANOVA to distinguish additive vs. synergistic interactions. Include hemodynamic parameters (e.g., systolic blood pressure) to control for BP-independent renoprotection .
Q. How can structural modifications of this compound improve its pharmacokinetic profile?
- Prodrug Strategies : Esterify the carboxylic acid group to enhance oral absorption, with enzymatic hydrolysis restoring active form in vivo.
- SAR Studies : Compare analogs with varied substituents (e.g., methyl esters, amides) to balance renin affinity and metabolic stability. Molecular dynamics simulations can predict binding free energy changes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
